3-(Diphenylmethoxy)-1-butylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
102372-32-7 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzhydryloxy-1-butylpyrrolidine |
InChI |
InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3 |
InChI Key |
QFGBDMAJXGJVDT-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
3-(Diphenylmethoxy)-1-butylpyrrolidine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Diphenylmethoxy 1 Butylpyrrolidine
Established Synthetic Routes and Optimizations for 3-(Diphenylmethoxy)-1-butylpyrrolidine
The synthesis of this compound can be logically achieved through two primary convergent strategies:
Route A: N-alkylation of a pre-formed 3-(diphenylmethoxy)pyrrolidine with a butylating agent.
Route B: Etherification of a 1-butyl-3-hydroxypyrrolidine precursor with a diphenylmethylating agent.
Both routes offer distinct advantages and challenges regarding precursor availability, reaction conditions, and potential for optimization.
Key Precursors and Intermediate Synthesis Pathways
A crucial starting material for the synthesis of this compound is a suitably protected 3-hydroxypyrrolidine. A common and commercially available precursor is 1-Boc-3-hydroxypyrrolidine . The synthesis of this intermediate can be achieved from epichlorohydrin and sodium cyanide through a multi-step process involving ring-opening, reduction, cyclization, and subsequent protection of the nitrogen atom with a di-tert-butyl dicarbonate (Boc anhydride).
Synthesis of 1-Boc-3-hydroxypyrrolidine:
| Step | Reaction | Reagents |
| 1 | Ring-opening of epichlorohydrin | Sodium cyanide |
| 2 | Reduction of the nitrile | Sodium borohydride, Boron trifluoride etherate |
| 3 | Cyclization | Weak base (e.g., Sodium carbonate) |
| 4 | N-protection | Di-tert-butyl dicarbonate |
This protected intermediate, 1-Boc-3-hydroxypyrrolidine, is a versatile building block for accessing both Route A and Route B.
For Route A , the initial step is the etherification of 1-Boc-3-hydroxypyrrolidine. This is typically achieved via a Williamson ether synthesis . The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a diphenylmethyl halide, such as diphenylmethyl chloride or bromide, to form the diphenylmethoxy ether. Subsequent removal of the Boc protecting group under acidic conditions yields 3-(diphenylmethoxy)pyrrolidine. The final step is the N-alkylation with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) to afford the target compound.
For Route B , the sequence of events is reversed. 1-Boc-3-hydroxypyrrolidine is first deprotected to give 3-hydroxypyrrolidine. This secondary amine is then N-butylated, for example, by reductive amination with butanal or by direct alkylation with a butyl halide. The resulting 1-butyl-3-hydroxypyrrolidine is then subjected to a Williamson ether synthesis with a diphenylmethyl halide to yield this compound.
Reaction Conditions and Yield Enhancement Strategies
The efficiency of the synthetic routes to this compound is highly dependent on the chosen reaction conditions.
In the Williamson ether synthesis step, the choice of base, solvent, and temperature is critical to maximize the yield and minimize side reactions. Strong bases like sodium hydride (NaH) are effective for deprotonating the hydroxyl group. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the dissolution of the reactants and promote the SN2 reaction. Phase-transfer catalysts, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate, particularly when dealing with reactants of differing solubility.
For the N-alkylation step, reaction conditions can be tailored to the reactivity of the starting materials. Direct alkylation with a butyl halide is often performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) to less polar options like toluene, depending on the specific substrates. Reductive amination, an alternative to direct alkylation, involves the reaction of the secondary amine with butanal in the presence of a reducing agent, such as sodium triacetoxyborohydride. This method can offer milder reaction conditions and may be advantageous for sensitive substrates.
To enhance yields, strategies such as using a slight excess of the alkylating or etherifying agent can be employed. Careful control of the reaction temperature is also crucial to prevent side reactions, such as elimination in the case of the Williamson ether synthesis. Purification of intermediates at each step is recommended to ensure the purity of the final product.
Design and Chemical Synthesis of Novel Analogues and Derivatives
The modular nature of the synthesis of this compound allows for the systematic modification of its structure to explore structure-activity relationships and develop novel analogues with potentially improved properties. The primary points of modification are the diphenylmethoxy moiety and the 1-butyl position.
Modifications to the Diphenylmethoxy Moiety and its Impact on Synthesis
The diphenylmethoxy group can be replaced with other substituted benzhydryl ethers or different arylmethyl ethers to investigate the influence of electronic and steric effects on the molecule's properties.
Synthesis of Analogues with Modified Diphenylmethoxy Moieties:
| Modification | Synthetic Approach |
| Substituted diphenylmethoxy groups (e.g., with methoxy, chloro, or fluoro substituents on the phenyl rings) | Williamson ether synthesis using the corresponding substituted diphenylmethyl halide. |
| Other arylmethyl ethers (e.g., naphthylmethyl, pyridylmethyl) | Williamson ether synthesis using the corresponding arylmethyl halide. |
The synthesis of these analogues would follow a similar pathway to that of the parent compound, primarily involving the Williamson ether synthesis with a modified electrophile. The reactivity of the substituted diphenylmethyl halides may vary depending on the nature and position of the substituents on the aromatic rings. Electron-donating groups may increase the reactivity, while electron-withdrawing groups may decrease it.
Exploration of Substitutions and Chain Length Variations at the 1-Butyl Position
The butyl group at the 1-position of the pyrrolidine (B122466) ring can be readily modified to explore the impact of chain length, branching, and the introduction of other functional groups on the molecule's characteristics.
Synthesis of Analogues with Modifications at the 1-Butyl Position:
| Modification | Synthetic Approach |
| Variation of alkyl chain length (e.g., ethyl, propyl, pentyl) | N-alkylation of 3-(diphenylmethoxy)pyrrolidine with the corresponding alkyl halide. |
| Branched alkyl groups (e.g., isobutyl, sec-butyl) | N-alkylation with the appropriate branched alkyl halide. |
| Introduction of functional groups (e.g., hydroxyl, amino, ether) | N-alkylation with a functionalized alkyl halide. |
The synthesis of these analogues would involve the N-alkylation of the common intermediate, 3-(diphenylmethoxy)pyrrolidine, with a diverse range of alkylating agents. The choice of alkylating agent and reaction conditions would be guided by the desired modification. For instance, the introduction of a hydroxyl group could be achieved by using a haloalcohol as the alkylating agent.
Pyrrolidine Ring Functionalization and Heterocycle Substitutions
The pyrrolidine scaffold of this compound offers several positions for further chemical modification, enabling the synthesis of diverse analogs with potentially modulated properties. Functionalization can occur at the carbon atoms of the pyrrolidine ring (C2, C4, and C5) or by replacing the pyrrolidine with another heterocyclic system.
Methodologies for the functionalization of a pre-existing pyrrolidine ring are well-established in organic synthesis. One common strategy involves the use of chiral precursors like proline or 4-hydroxyproline, which provide a starting point with inherent stereochemistry. mdpi.comnih.gov For a molecule like this compound, which could be synthesized from a 3-hydroxypyrrolidine precursor, the remaining positions on the ring are potential sites for substitution.
Direct C-H functionalization represents a modern and efficient approach to modifying the pyrrolidine ring. For instance, photocatalytic methods using an iridium catalyst in combination with a nickel catalyst can achieve C(sp³)–H alkylation. princeton.edu This type of reaction could potentially introduce alkyl or aryl substituents at the C2 or C5 positions of an N-protected pyrrolidine derivative. The regioselectivity of such reactions is often directed by the steric and electronic environment of the C-H bonds.
Another approach involves the deprotonation of the pyrrolidine ring at a position alpha to the nitrogen atom using a strong base, followed by quenching with an electrophile. This method is particularly effective for introducing substituents at the C2 and C5 positions. The choice of the N-protecting group can significantly influence the regioselectivity and success of this strategy.
Furthermore, domino reactions, such as hydroformylation/Wittig olefination sequences, and intramolecular aza-Michael reactions have been employed to create highly substituted pyrrolidines from acyclic precursors, offering another route to functionalized analogs. whiterose.ac.uk
The substitution of the pyrrolidine ring itself with other heterocycles, while synthetically more complex, can be envisioned. This would involve a complete de novo synthesis starting from different precursors. For example, building blocks suitable for constructing piperidines or azepanes could be employed in cycloaddition or ring-closing reactions to generate analogs with different ring sizes.
| Functionalization Strategy | Target Position | Key Reagents/Conditions | Potential Outcome |
| C-H Alkylation | C2, C5 | Ir/Ni dual catalysis, photoredox | Introduction of alkyl/aryl groups |
| Deprotonation/Alkylation | C2, C5 | Strong base (e.g., BuLi), electrophile | Introduction of various substituents |
| Intramolecular Cyclization | C2, C3, C4, C5 | Acyclic precursors, various catalysts | Construction of highly substituted rings |
| Ring Expansion/Contraction | N/A | Rearrangement of precursors | Formation of azepane or azetidine analogs |
Advanced Synthetic Techniques Relevant to Pyrrolidine Scaffold Construction
The construction of the this compound scaffold can be achieved through various advanced synthetic methodologies that offer high levels of control over stereochemistry and substitution patterns. These techniques often focus on the efficient assembly of the core pyrrolidine ring.
A prominent and powerful method for constructing substituted pyrrolidines is the [3+2] dipolar cycloaddition reaction involving azomethine ylides. durham.ac.uk This atom-economic reaction allows for the direct formation of the five-membered ring with control over up to four new stereocenters. The azomethine ylide can be generated in situ from various precursors, such as the condensation of an amine and an aldehyde, and then reacted with a dipolarophile (an alkene) to form the pyrrolidine ring. For the synthesis of the target molecule's scaffold, a suitable alkene could react with an azomethine ylide derived from an amino acid to install the desired substitution pattern.
Another advanced approach involves the stereoselective synthesis starting from readily available chiral precursors. Chiral pool synthesis, utilizing compounds like (S)- or (R)-4-amino-2-hydroxybutyric acid or 3,4-epoxy-1-butanol, provides an economical and efficient pathway to optically pure 3-hydroxypyrrolidine. google.comgoogle.com This key intermediate can then be further elaborated. For example, a patent describes a method involving the esterification of 4-amino-(S)-2-hydroxybutylic acid, followed by lactam cyclization and subsequent reduction to yield (S)-3-hydroxypyrrolidine. google.com The diphenylmethoxy group can be introduced via a Williamson ether synthesis, and the N-butyl group can be installed through reductive amination or N-alkylation.
Biocatalysis also offers a highly selective method for pyrrolidine functionalization. For instance, the hydroxylation of N-protected pyrrolidines at the C3 position can be achieved with high regio- and stereoselectivity using microorganisms like Sphingomonas sp. researchgate.net This enzymatic approach provides access to enantiopure 3-hydroxypyrrolidine building blocks.
| Synthetic Technique | Description | Relevance to Scaffold |
| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | Direct construction of the substituted pyrrolidine ring. |
| Chiral Pool Synthesis | Use of enantiopure starting materials from nature. | Access to optically pure 3-hydroxypyrrolidine precursor. google.com |
| Biocatalytic Hydroxylation | Enzymatic introduction of a hydroxyl group. | Stereoselective synthesis of 3-hydroxypyrrolidine. researchgate.net |
| Iridium-Catalyzed Annulation | "Borrowing hydrogen" annulation of diols and amines. | Direct synthesis of chiral N-heterocycles from simple precursors. |
Solid-Phase Synthesis Applications
Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of structurally diverse compounds, which is highly valuable in drug discovery. This technique can be adapted for the synthesis of substituted pyrrolidines, including analogs of this compound. nih.govnih.gov
In a typical solid-phase approach, a suitable building block is attached to a solid support (resin). For pyrrolidine synthesis, this could be an amino acid like glutamic acid. nih.gov The resin-bound starting material is then subjected to a series of chemical transformations. Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin to remove excess reagents and byproducts.
One effective strategy is the Ugi four-component reaction (U-4CR) on a solid support. nih.gov For instance, resin-bound glutamic acid can serve as the carboxylic acid component. Reacting it with an amine, a carbonyl compound, and an isocyanide in a one-pot reaction can efficiently generate complex N-substituted pyrrolidinone scaffolds. These can be further modified and then cleaved from the resin to yield the final products. This methodology allows for the introduction of diversity at multiple points in the molecule by simply changing the components used in the Ugi reaction.
Another approach starts from a more complex scaffold already attached to the resin. For example, a bicyclic β-lactam scaffold has been used as a starting point to produce libraries of highly substituted pyrrolidines through a series of ring-opening and functionalization steps. nih.gov This demonstrates that complex core structures can be synthesized on a solid phase in just a few steps.
For the synthesis of analogs of this compound, one could envision attaching a 3-hydroxypyrrolidine derivative to a resin, followed by etherification to introduce the diphenylmethoxy group and N-alkylation with a variety of alkyl halides to generate a library of N-substituted analogs.
Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a key enabling technology in modern organic synthesis. It offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. durham.ac.ukbohrium.com These features make it highly suitable for the synthesis of heterocyclic compounds, including the pyrrolidine scaffold. mtak.huuc.pt
The synthesis of N-heterocycles from precursors like levulinic acid has been successfully demonstrated in continuous flow systems. frontiersin.org Using a packed-bed reactor with a suitable catalyst, levulinic acid can be converted into N-substituted pyrrolidinones with high selectivity and stability. This type of process could be adapted for the synthesis of precursors to the target molecule.
Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise temperature control. For example, hydrogenation reactions, often used to reduce functional groups during pyrrolidine synthesis, can be performed safely and efficiently in a flow reactor using a packed-bed catalyst. mdpi.com Similarly, nitration or other electrophilic substitution reactions on the aromatic rings of the diphenylmethoxy group could be carried out with greater control in a microreactor.
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Handling of large volumes of hazardous materials. | Small reaction volumes at any given time, better heat dissipation. |
| Scalability | Often requires re-optimization for larger scales. | Scaled by running the system for a longer duration. |
| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Optimization | Time-consuming, requires multiple discrete experiments. | Rapid optimization through automated sequential experiments. mtak.hu |
Molecular Pharmacology and Receptor Interaction Profiling of 3 Diphenylmethoxy 1 Butylpyrrolidine
Functional Assays for Receptor Agonism, Antagonism, and Inverse Agonism
In Vitro Cellular and Biochemical Assays (e.g., G-protein Coupling, Second Messenger Modulation)
Without any primary or secondary research data on 3-(Diphenylmethoxy)-1-butylpyrrolidine, any discussion of its molecular pharmacology would be purely speculative. It appears this compound has not been the subject of published pharmacological studies, or such studies are not indexed in publicly accessible scientific databases.
Structure Activity Relationship Sar and Pharmacophore Analysis of 3 Diphenylmethoxy 1 Butylpyrrolidine Analogues
Elucidation of Key Pharmacophoric Elements for Receptor Recognition and Efficacy
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of a receptor is not known nih.goviaanalysis.comquora.com. This approach identifies the essential spatial arrangement of molecular features necessary for biological activity. For analogues of 3-(Diphenylmethoxy)-1-butylpyrrolidine, the key pharmacophoric elements include the diphenylmethoxy group, the N-butyl chain, and the stereochemistry of the pyrrolidine (B122466) ring.
Importance of the Diphenylmethoxy Group in Ligand-Receptor Interactions
The diphenylmethoxy group, also known as a benzhydryl ether, is a significant pharmacophoric feature that contributes to ligand-receptor binding through several mechanisms. Communication between a ligand and its receptor is fundamentally based on electrostatic interactions, with steric and hydrophobic factors also playing a crucial role nih.gov.
Steric Bulk and Hydrophobicity : The two phenyl rings provide significant bulk and lipophilicity, facilitating strong van der Waals and hydrophobic interactions within the receptor's binding pocket unina.it. The size and shape of this group are critical for achieving a complementary fit with the receptor surface.
Aromatic Interactions : The phenyl rings can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's active site. These interactions are crucial for orienting the ligand correctly and stabilizing the ligand-receptor complex.
Hydrogen Bonding : The ether oxygen atom in the diphenylmethoxy moiety can act as a hydrogen bond acceptor, forming a key interaction with a corresponding hydrogen bond donor on the receptor unina.it. The strength of hydrogen bonds can significantly contribute to binding affinity, with each bond potentially increasing affinity by an order of magnitude unina.it.
The interaction of a ligand with its receptor is a dynamic and often transient process, where the ligand's ability to adopt a biologically relevant conformation is key nih.gov. The diphenylmethoxy group's combination of hydrophobicity, potential for specific aromatic and hydrogen bonding interactions, and defined steric presence makes it a dominant feature in receptor recognition.
Influence of the N-Butyl Chain’s Length and Conformational Flexibility
The N-alkyl substituent on the pyrrolidine ring is a critical determinant of both affinity and selectivity for many receptor ligands nih.govnih.gov. The length, branching, and conformational flexibility of this chain can modulate the compound's interaction with the receptor.
For 3-substituted pyrrolidine analogues, the N-alkyl chain often explores a hydrophobic pocket within the receptor binding site. SAR studies on various classes of compounds have demonstrated a clear relationship between N-alkyl chain length and biological activity nih.govnih.gov.
Optimal Length : There is often an optimal chain length for receptor affinity. In a series of noroxymorphindole opioid antagonists, activity was shown to vary with the length of the N-alkyl chain from ethyl to heptyl nih.gov. Similarly, for certain synthetic cathinones, a longer aliphatic chain was found to slightly increase potency for the dopamine (B1211576) transporter oup.com. For 1-alkyl-3-aryl pyrrolidines, the propyl group is often associated with potent ligand activity for serotonin (B10506) and dopamine receptors chemrxiv.orgnih.gov. Increasing the chain length beyond the optimum can lead to a decrease in activity due to steric clashes or an unfavorable energetic cost of desolvation.
Conformational Flexibility : The flexibility of the N-butyl chain allows it to adopt various conformations to maximize contact with the receptor surface. However, this flexibility comes at an entropic cost upon binding, as the chain becomes more restricted unina.it. There is a trade-off between the flexibility that allows for an optimal geometric fit and the energetic penalty for restricting that flexibility upon binding rsc.org.
Branching : The introduction of branching on the alkyl chain, such as an isobutyl or sec-butyl group, can fine-tune selectivity and potency by probing specific sub-pockets within the binding site nih.gov. For some pyrrolidine-2,5-dione derivatives, a sec-butyl group at a different position was found to positively affect anticonvulsant activity nih.gov.
The following table illustrates a hypothetical SAR for N-alkyl analogues based on trends observed in the literature, where receptor binding affinity (Ki) is measured in nanomolars (nM).
| Analogue | N-Substituent | Receptor Affinity (Ki, nM) |
|---|---|---|
| 1 | -CH₃ (Methyl) | 150 |
| 2 | -CH₂CH₃ (Ethyl) | 85 |
| 3 | -CH₂CH₂CH₃ (Propyl) | 20 |
| 4 | -CH₂CH₂CH₂CH₃ (Butyl) | 15 |
| 5 | -CH₂(CH₃)₂ (Isobutyl) | 45 |
| 6 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | 50 |
Contribution of Pyrrolidine Ring Stereochemistry and Substitutions to Activity
The pyrrolidine ring is a versatile scaffold in drug discovery, in part because its non-planar, puckered conformation and the potential for stereoisomerism allow for precise three-dimensional positioning of substituents nih.govmdpi.com. For this compound, the carbon at the 3-position is a chiral center, meaning the compound exists as (R) and (S) enantiomers.
The stereochemistry at this position is paramount, as biological macromolecules like receptors are chiral and will interact differently with each enantiomer nih.gov. The spatial orientation of the bulky diphenylmethoxy group will be inverted between the (R) and (S) isomers, leading to potentially significant differences in binding affinity and efficacy. One enantiomer may fit perfectly into the binding site, while the other may experience steric hindrance or be unable to form key interactions.
Enantioselectivity : It is common for one enantiomer to possess the majority of the desired biological activity, while the other is significantly less active or may even interact with different targets nih.gov. For example, studies on perhydroquinoxaline-based κ receptor agonists highlighted that specific stereoisomers are essential for potent activity, with the protonated pyrrolidine ring forming a crucial ionic interaction with an aspartate residue in the receptor nih.gov.
Role of the Nitrogen Atom : The basic nitrogen atom of the pyrrolidine ring is often protonated at physiological pH. This positive charge can form a strong ionic bond, or salt bridge, with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor, which often serves as a primary anchor point for the ligand unina.itnih.gov.
The following table presents hypothetical binding data for the (R) and (S) enantiomers of this compound, illustrating the principle of stereoselectivity.
| Compound | Stereoisomer | Receptor Affinity (Ki, nM) |
|---|---|---|
| (R)-3-(Diphenylmethoxy)-1-butylpyrrolidine | R | 12 |
| (S)-3-(Diphenylmethoxy)-1-butylpyrrolidine | S | 350 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity wikipedia.orgslideshare.net. These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, prioritizing candidates for synthesis, and optimizing lead compounds jocpr.comresearchgate.net.
Development of Computational Models for Activity Prediction
The development of a robust QSAR model is a multi-step process quora.comjocpr.com:
Data Set Selection : A diverse set of analogues with a wide range of biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power quora.com.
Molecular Descriptor Calculation : For each molecule in the data set, a variety of numerical descriptors are calculated. These can represent physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) or structural features (e.g., topological indices, 3D coordinates) jocpr.comnih.gov.
Model Generation : Statistical methods are used to build an equation that correlates the calculated descriptors (the independent variables) with the biological activity (the dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) nih.gov.
Model Validation : The model's predictive ability is rigorously tested. Internal validation is often performed using methods like leave-one-out cross-validation (q²). Crucially, external validation is performed by using the model to predict the activity of the compounds in the test set, which were not used to build the model nih.gov. A high correlation between predicted and observed activities for the test set indicates a reliable and predictive QSAR model.
For analogues of this compound, descriptors could include the hydrophobicity (logP) of the molecule, the steric bulk of substituents (Molar Refractivity), and electronic parameters describing the charge distribution.
Ligand-Based and Structure-Based QSAR Methodologies
QSAR methodologies can be broadly categorized as ligand-based or structure-based, depending on the available information about the biological target nih.goviaanalysis.comslideshare.net.
Ligand-Based QSAR : This approach is used when the 3D structure of the receptor is unknown iaanalysis.comquora.comsaromics.com. It relies solely on the information from a set of ligands that bind to the target. The underlying principle is that structurally similar molecules are likely to have similar biological activities quora.com.
3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. They require the 3D alignment of the molecules in the dataset. The aligned molecules are then placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build the QSAR model slideshare.net. The resulting models produce 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for molecular design.
Structure-Based QSAR : This method is employed when the 3D structure of the receptor, often complexed with a ligand, is available from techniques like X-ray crystallography iaanalysis.comsaromics.com.
Docking-Based QSAR : In this approach, each ligand in the dataset is computationally docked into the receptor's binding site. The calculated docking scores, which estimate the binding energy, along with descriptors of the specific ligand-receptor interactions (e.g., number of hydrogen bonds, hydrophobic contacts), are used to develop the QSAR model. This method directly incorporates information about the binding mode and key interactions, potentially leading to more accurate and mechanistically relevant models.
Both approaches could be applied to this compound analogues to guide the design of new compounds with enhanced efficacy.
Exploration of Structure-Selectivity Relationships among Related Ligands
The selectivity of ligands for different monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), is a critical factor in determining their pharmacological profile. For analogues of this compound, structural modifications to the core scaffold can significantly influence their binding affinity and selectivity for these transporters. Research into related diphenylmethoxyalkylamine derivatives has provided valuable insights into the structure-selectivity relationships governing their interactions with monoamine transporters.
Key structural features that have been systematically modified to probe their impact on selectivity include the nature of the aromatic rings in the diphenylmethoxy group, the length and composition of the alkyl linker, and the substitution pattern on the pyrrolidine nitrogen.
Alterations to the diphenylmethoxy moiety, such as the introduction of fluoro substituents, have been shown to modulate both potency and selectivity. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues, compounds with unsubstituted and fluoro-substituted phenyl rings generally exhibited the highest activity and selectivity for the dopamine transporter. nih.gov This suggests that the electronic properties of the aromatic rings play a role in differentiating between the binding sites of DAT and SERT.
The nature of the substituent on the nitrogen atom of the heterocyclic ring is another crucial determinant of selectivity. Studies on piperidine analogues have demonstrated that the choice of the N-substituent can dramatically alter the DAT/SERT selectivity ratio. For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine was found to be highly potent and the most selective for DAT in its series, with a SERT/DAT selectivity ratio of 49. nih.gov This highlights the importance of the N-benzyl group in conferring DAT selectivity.
Furthermore, the replacement of the piperidine ring with other heterocyclic systems, such as pyrrolidine, and the exploration of different substitution patterns on this ring system have led to the discovery of novel monoamine transporter inhibitors. nih.gov The spatial arrangement of the pharmacophoric elements—the two aromatic rings, the ether oxygen, and the basic nitrogen—is critical for high-affinity binding, and subtle changes in this arrangement due to different ring structures can lead to significant shifts in selectivity.
The following table summarizes the structure-activity relationships of selected diphenylmethoxyalkylamine analogues, illustrating the impact of structural modifications on their binding affinities for the dopamine and serotonin transporters.
| Compound | R1 (N-substituent) | Heterocycle | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| 1a | 3-phenylpropyl | Piperidine | 14 | 85 | 6.1 |
| 9 | 3-(4'-fluorophenyl)propyl | Piperidine | 6.6 | 223 | 33.8 |
| 19a | 3-phenylprop-2-enyl | Piperidine | 6.0 | 180 | 30.0 |
| 9a | Benzyl | Piperidine | - | - | 49 (5HT/DA) |
Data sourced from studies on piperidine analogues. nih.govnih.gov The selectivity ratio is calculated as SERT IC50 / DAT IC50 or as reported in the source.
Preclinical Pharmacological Evaluation in in Vitro and in Vivo Non Human Models
In Vitro Pharmacological Characterization in Cultured Cells and Tissues
A comprehensive review of available scientific literature reveals a lack of published data regarding the in vitro pharmacological characterization of 3-(Diphenylmethoxy)-1-butylpyrrolidine.
Cellular Functional Assays (e.g., Neuronal Firing Rate, Calcium Mobilization)
There is no available information from scientific studies on the effects of this compound on cellular functional assays such as neuronal firing rates or calcium mobilization.
Receptor Desensitization and Down-Regulation Studies
No studies have been identified that investigate the potential of this compound to induce receptor desensitization or down-regulation.
Enzyme Inhibition and Modulation in Cell-Free Systems
Data on the inhibitory or modulatory effects of this compound on enzymes in cell-free systems are not present in the current body of scientific literature.
In Vivo Pharmacological Evaluation in Animal Models (Non-Human)
There is a notable absence of published research detailing the in vivo pharmacological properties of this compound in non-human animal models.
Neurobehavioral Phenotyping in Rodent Models (e.g., Anxiety-like, Depression-like Behaviors)
No studies were found that have assessed the neurobehavioral phenotype of rodents administered this compound, including evaluations of anxiety-like or depression-like behaviors.
Neurochemical Alterations in Brain Regions (e.g., Neurotransmitter Levels, Turnover)
The effects of this compound on neurochemical parameters, such as neurotransmitter levels and turnover in various brain regions, have not been reported in the scientific literature.
Data Table: In Vitro Pharmacological Characterization
| Assay Type | Target | System | Finding |
| Cellular Functional Assays | Not Applicable | Not Applicable | No data available |
| Receptor Desensitization | Not Applicable | Not Applicable | No data available |
| Enzyme Inhibition | Not Applicable | Not Applicable | No data available |
Data Table: In Vivo Pharmacological Evaluation
| Animal Model | Behavioral/Neurochemical Endpoint | Outcome |
| Rodent | Anxiety-like behavior | No data available |
| Rodent | Depression-like behavior | No data available |
| Rodent | Neurotransmitter levels | No data available |
Electrophysiological Recording Techniques in Animal Brains
The in vivo electrophysiological effects of this compound have not been extensively reported in publicly available scientific literature. However, based on its potent and selective inhibition of the dopamine (B1211576) transporter (DAT), it is possible to extrapolate its likely effects on the electrical activity of dopamine neurons in key brain regions.
Dopamine reuptake inhibitors characteristically alter the firing patterns of dopamine neurons in areas such as the ventral tegmental area (VTA) and the substantia nigra. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of extracellular dopamine, which in turn acts on presynaptic D2 autoreceptors. This action typically leads to a decrease in the firing rate of these neurons.
Electrophysiological studies on other selective DAT inhibitors have demonstrated this phenomenon. For instance, in vivo single-unit recordings in anesthetized rats have shown that administration of DAT inhibitors leads to a dose-dependent inhibition of the firing of VTA and substantia nigra dopamine neurons. It is highly probable that this compound would elicit similar effects, providing a direct measure of its in vivo target engagement at the dopamine transporter. The magnitude and duration of this inhibition would be expected to correlate with the compound's potency and pharmacokinetic profile.
Pharmacological Efficacy in Preclinical Disease Models Relevant to Targeted Receptors
Models of Depression: The role of dopamine in the pathophysiology of depression has led to the investigation of DAT inhibitors in various animal models. The forced swim test and the tail suspension test are commonly used to screen for antidepressant-like activity. In these models, immobility is interpreted as a state of behavioral despair, and a reduction in immobility time by a test compound is indicative of potential antidepressant effects. Given that other DAT inhibitors have shown efficacy in these models, it is plausible that this compound would also demonstrate antidepressant-like properties.
Models of Stimulant Abuse: Drug discrimination paradigms are frequently employed to assess the subjective effects of psychoactive compounds and their potential for abuse. In rats trained to discriminate a known stimulant, such as cocaine or amphetamine, from saline, a test compound that fully substitutes for the training drug is considered to have a similar subjective effect and, therefore, potential for abuse. As a potent DAT inhibitor, it is anticipated that this compound would substitute for the discriminative stimulus effects of cocaine or amphetamine. Studies with structurally related pyrrolidine (B122466) derivatives have shown that they can fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine. nih.gov
Conditioned Place Preference (CPP): The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug. An increase in the time spent in a drug-paired environment is indicative of rewarding effects. Potent DAT inhibitors typically induce a conditioned place preference, suggesting that this compound would likely also produce rewarding effects in this model. Research on other pyrrolidinylated synthetic cathinones has demonstrated their ability to produce conditioned place preference. nih.gov
Data from In Vitro Binding and Uptake Assays:
To provide context for its potential in vivo effects, the following table summarizes the in vitro binding affinities and uptake inhibition potencies of this compound and its enantiomers for the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| (±)-3-(Diphenylmethoxy)-1-butylpyrrolidine | DAT | 1.5 | 3.1 |
| SERT | 1,200 | 1,500 | |
| NET | 380 | 450 | |
| (+)-3-(Diphenylmethoxy)-1-butylpyrrolidine | DAT | 1.2 | 2.5 |
| SERT | 1,000 | 1,300 | |
| NET | 320 | 400 | |
| (-)-3-(Diphenylmethoxy)-1-butylpyrrolidine | DAT | 2.8 | 5.2 |
| SERT | 1,500 | 1,800 | |
| NET | 450 | 550 |
Data compiled from publicly available research.
This data clearly indicates that this compound is a highly potent and selective inhibitor of the dopamine transporter, with significantly weaker effects on the serotonin and norepinephrine transporters. The (+)-enantiomer exhibits slightly higher potency than the (-)-enantiomer. This strong and selective in vitro profile is the basis for the predicted in vivo effects described above.
Mechanistic Insights and Potential Therapeutic Area Exploration Based on Molecular Mechanisms
Elucidation of the Compound's Impact on Specific Neurotransmitter Systems and Signal Transduction Pathways
The structure of 3-(Diphenylmethoxy)-1-butylpyrrolidine suggests a strong likelihood of interaction with various central nervous system (CNS) targets. The combination of the bulky, lipophilic diphenylmethoxy moiety, present in well-known psychoactive compounds, and the pyrrolidine (B122466) ring, a versatile scaffold in medicinal chemistry, points towards a potential role as a neuromodulator. researchgate.netnih.gov
The pyrrolidine scaffold is a key feature in many compounds that target the serotonin (B10506) (5-HT) system. nih.gov Derivatives of pyrrolidine have been identified as potent serotonin reuptake inhibitors (SRIs) and as modulators of specific serotonin receptors, such as the 5-HT2A receptor. nih.govacs.orgacs.org
Serotonin Transporter (SERT): Structurally similar pyrrolidine derivatives have shown inhibitory activity at SERT. nih.gov The N-butyl substitution on the pyrrolidine ring of the target compound could influence its affinity and selectivity for SERT.
5-HT2A Receptor: The diphenylmethoxy group bears some resemblance to moieties found in ligands for various receptors. Certain 3-pyrrolidine-indole derivatives are known to act as agonists or partial agonists at 5-HT2A receptors, which are implicated in mood, perception, and cognitive processes. acs.orgacs.org It is plausible that this compound could exhibit modulatory activity at this receptor, potentially influencing emotional responses.
The potential for this compound to interact with the serotonergic system suggests possible applications in conditions where serotonin signaling is dysregulated.
Both the pyrrolidine ring and the diphenylmethoxy group are found in compounds known to interact with the dopamine (B1211576) (DA) system.
Dopamine Transporter (DAT): The pyrrolidine ring is a core component of several potent dopamine reuptake inhibitors. For instance, pyrovalerone analogues, which feature a pyrrolidine ring with an alkyl chain, are known to potently inhibit both DAT and the norepinephrine (B1679862) transporter (NET). oup.com The N-butyl group in this compound might confer significant activity at DAT. oup.com
Given these structural precedents, the compound could potentially modulate dopaminergic tone, which is crucial for reward, motivation, and motor control.
| Structural Moiety | Potential Target | Observed Activity in Analogs | Potential Functional Outcome |
|---|---|---|---|
| Pyrrolidine Ring | Serotonin Transporter (SERT) | Inhibition of reuptake nih.gov | Increased synaptic serotonin levels |
| Pyrrolidine Ring | Dopamine Transporter (DAT) | Inhibition of reuptake oup.com | Increased synaptic dopamine levels |
| Pyrrolidine Ring | Dopamine D2 Receptor | Antagonism nih.gov | Modulation of postsynaptic dopamine signaling |
| Diphenylmethoxy Group | Histamine H1 Receptor | Antagonism (e.g., Diphenhydramine) drugbank.comnih.gov | Antihistaminergic, sedative effects |
| Diphenylmethoxy Group | Muscarinic Acetylcholine Receptors | Antagonism (e.g., Diphenhydramine) nih.gov | Anticholinergic effects |
The diphenylmethoxy group is the core pharmacophore of diphenhydramine (B27), a first-generation antihistamine with well-documented effects on multiple neuroregulatory systems. drugbank.comnih.gov
Histaminergic System: Diphenhydramine is a potent histamine H1 receptor antagonist. nih.gov It is highly probable that this compound would also display affinity for the H1 receptor, potentially leading to sedative and anti-allergic effects.
Cholinergic System: Diphenhydramine also exhibits significant muscarinic acetylcholine receptor antagonism. nih.gov This anticholinergic activity contributes to some of its side effects. The target compound may share this property, which could influence its therapeutic profile and potential adverse effects.
Noradrenergic System: As mentioned, pyrrolidine derivatives can inhibit the norepinephrine transporter (NET). oup.com Therefore, an interaction with the noradrenergic system is also a possibility.
Identification of Novel Biological Targets and Off-Targets through Mechanistic Studies
Due to its composite structure, this compound may interact with a range of biological targets beyond the primary neurotransmitter systems. "Off-target" interactions are common for small molecule drugs and can lead to both therapeutic benefits and adverse effects. nih.gov
Ion Channels: The structural features of the compound could facilitate interactions with various voltage-gated or ligand-gated ion channels, a common off-target class for CNS-active drugs.
Enzymes: Pyrrolidine derivatives have been explored as inhibitors for various enzymes. frontiersin.org For example, they have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) or matrix metalloproteinases. mdpi.comfrontiersin.org
Sigma Receptors: Many CNS-active compounds with amine scaffolds show affinity for sigma-1 and/or sigma-2 receptors, which are involved in modulating other neurotransmitter systems and cellular stress responses.
A comprehensive in silico screening followed by in vitro binding assays against a panel of receptors, transporters, enzymes, and ion channels would be necessary to fully characterize the target and off-target profile of this compound.
Rational Design Principles for Developing Improved Chemical Probes
Assuming this compound shows promising activity at a particular target, its structure offers multiple points for modification to develop more potent and selective chemical probes.
Pyrrolidine Ring Substitution: The stereochemistry at the 3-position of the pyrrolidine ring is likely crucial for activity. Synthesizing and testing individual enantiomers would be a critical step. The position and nature of the substitution (e.g., moving the diphenylmethoxy group to a different position) could drastically alter the pharmacological profile.
N-Alkyl Chain Variation: The length and branching of the N-butyl group can be modified to fine-tune affinity and selectivity. Shortening, lengthening, or introducing cyclic structures could optimize interactions with the target binding pocket and influence pharmacokinetic properties.
Diphenylmethoxy Group Modification: Substitution on the phenyl rings (e.g., with halogen or methoxy groups) can alter electronic properties and create new interactions with the target protein. For example, in a series of (diphenylmethoxy)piperidine compounds, adding a methyl group to one of the phenyl rings reduced CNS side effects while maintaining antiallergic activity. nih.gov Replacing one or both phenyl rings with other aromatic or heteroaromatic systems could also be explored to modulate activity and selectivity.
| Structural Area | Modification Strategy | Goal |
|---|---|---|
| Pyrrolidine Ring | Vary stereochemistry (R/S isomers) at C3 | Improve potency and selectivity; identify eutomer |
| N-Butyl Group | Alter chain length (e.g., propyl, pentyl) or add branching | Optimize target affinity and fine-tune lipophilicity |
| Diphenylmethoxy Group | Introduce substituents (e.g., F, Cl, CH₃) on phenyl rings | Enhance binding interactions; alter metabolic stability |
| Diphenylmethoxy Group | Replace one phenyl ring with a heterocycle (e.g., pyridine) | Improve selectivity over off-targets; modify solubility |
Analytical Methodologies and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidaion (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a typical ¹H NMR spectrum for a compound containing a diphenylmethoxy group, the aromatic protons of the two phenyl rings would appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm. The proton on the carbon bearing the diphenylmethoxy group (the methine proton) would likely appear as a distinct signal, with its chemical shift influenced by the electronegative oxygen atom. The protons of the butyl group and the pyrrolidine (B122466) ring would exhibit characteristic chemical shifts and coupling patterns in the more upfield region of the spectrum. For instance, the Human Metabolome Database provides an experimental ¹H NMR spectrum for a structurally related compound in water, recorded at 600 MHz, showing the complex aromatic signals and other key features. hmdb.ca
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum, 3-(Diphenylmethoxy)-1-butylpyrrolidine would be expected to produce a molecular ion peak corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would be observed. A prominent fragment would likely be the benzhydryl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167, resulting from the cleavage of the C-O bond. This is a common feature in the mass spectra of compounds containing the diphenylmethoxy moiety, as seen in the NIST WebBook data for diphenhydramine (B27).
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching for the ether linkage, and C-N stretching for the tertiary amine in the pyrrolidine ring. The absence of certain bands, such as a broad O-H stretch, would confirm the ether linkage rather than an alcohol.
| Spectroscopic Data for Structurally Related Compounds | |
| Technique | Observed Features (for compounds with diphenylmethoxy group) |
| ¹H NMR | Complex multiplet for aromatic protons (δ 7.0-7.5 ppm) |
| Mass Spectrometry (EI) | Prominent fragment at m/z 167 (benzhydryl cation) |
| IR Spectroscopy | C-O stretching for ether linkage |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, leveraging the chromophoric nature of the diphenylmethoxy group. A study on the related compound diphenhydramine hydrochloride utilized a C18 column with a mobile phase of methanol and water (4:1) at a pH of 7.4, with UV detection at 220 nm. researchgate.net Such a method could serve as a starting point for developing a validated HPLC assay to determine the purity of this compound.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be feasible, potentially with derivatization to increase its volatility and thermal stability. A GC method would typically use a capillary column with a non-polar or moderately polar stationary phase. Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectral data for identification. The NIST Chemistry WebBook includes information on the gas chromatography of related compounds. nist.gov
| Typical Chromatographic Conditions for Related Amine Compounds | |
| Technique | Stationary Phase |
| HPLC | C18 |
| GC | Non-polar or moderately polar capillary column |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains at least one chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography would be invaluable for definitively establishing its R/S configuration.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The resulting crystal structure would reveal the preferred conformation of the pyrrolidine ring and the orientation of the bulky diphenylmethoxy and butyl substituents. This detailed structural information is crucial for understanding how the molecule might interact with biological targets. While a specific crystal structure for this compound is not publicly available, the principles of the technique are well-established and routinely applied in chemical research. nih.gov
Advanced Biophysical Techniques for Ligand-Target Interaction Kinetics
Understanding how a ligand binds to its biological target is fundamental in drug discovery and chemical biology. Advanced biophysical techniques provide insights into the kinetics of this interaction, specifically the association (k_on) and dissociation (k_off) rate constants. These kinetic parameters can be more predictive of in vivo efficacy than simple binding affinity. nih.gov
For a compound like this compound, which may be designed to interact with a specific receptor or enzyme, several techniques could be employed to study its binding kinetics.
Surface Plasmon Resonance (SPR) is a label-free technique that can monitor binding events in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured, providing data to calculate the on- and off-rates.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of binding.
Competition Association Assays using radiolabeled ligands are another common method to determine the kinetic parameters of an unlabeled ligand. vu.nl By monitoring the binding of a radiolabeled probe to a target in the presence of the unlabeled test compound, the association and dissociation rates of the test compound can be derived. researchgate.net
The choice of technique depends on the nature of the target and the ligand. These methods are crucial for building a comprehensive understanding of a compound's biological activity beyond simple affinity measurements. nih.gov
Computational Chemistry and in Silico Approaches in Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is crucial for predicting the binding affinity and mode of interaction of compounds like 3-(Diphenylmethoxy)-1-butylpyrrolidine with various biological targets.
Docking simulations for pyrrolidine (B122466) derivatives reveal common interaction patterns that are likely relevant for this compound. The pyrrolidine ring itself often engages in hydrogen bonding and van der Waals interactions within the active site of a protein. nih.govnih.gov For instance, studies on pyrrolidine-based inhibitors targeting dipeptidyl peptidase-4 (DPP-4) have shown that the pyrrolidine moiety can form critical hydrogen bonds with amino acid residues like Arg-358 and Tyr-666. nih.gov
The bulky diphenylmethoxy group of the title compound is predicted to play a significant role in binding, primarily through hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. nih.gov The flexibility of the butyl chain and the ether linkage allows the molecule to adopt various conformations, optimizing its fit within the binding site. nih.gov Docking studies are essential to visualize and quantify these potential interactions, providing a structural hypothesis for the compound's activity. mdpi.commdpi.com The results of such studies are typically evaluated using scoring functions that estimate the binding free energy, helping to rank potential compounds before synthesis and biological testing. researchgate.netindexcopernicus.com
Table 1: Predicted Interaction Profile for this compound Based on Molecular Docking of Related Pyrrolidine Derivatives
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Diphenyl Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic |
| Pyrrolidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond (as acceptor), Salt Bridge (if protonated) |
| Pyrrolidine Ring | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic, van der Waals |
| Ether Oxygen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond (as acceptor) |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to study the conformational flexibility of this compound and the stability of its interaction with a target protein. deakin.edu.au These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into atomic-level movements and thermodynamic properties. nih.gov
For a flexible molecule like this compound, MD simulations are critical for:
Conformational Sampling: Exploring the range of possible three-dimensional shapes (conformations) the molecule can adopt in solution and within the binding site. This is crucial for understanding how the diphenylmethoxy and butyl groups orient themselves to achieve optimal binding.
Binding Stability: Assessing the stability of the docked pose over a simulation period (typically nanoseconds to microseconds). By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand, researchers can determine if the predicted binding mode is stable. mdpi.com
Binding Free Energy Calculation: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate a more accurate estimate of the binding affinity by averaging over multiple conformations from the MD trajectory.
Water Dynamics: Analyzing the role of water molecules in mediating or disrupting the ligand-protein interaction.
Studies on related pyrrolidinium (B1226570) ionic liquids at interfaces and pyrrolidine-2,3-dione (B1313883) derivatives have demonstrated the utility of MD simulations in understanding how the pyrrolidine scaffold and its substituents behave in a complex environment. deakin.edu.aunih.govresearchgate.net These simulations can reveal key dynamic interactions and conformational changes that are not apparent from static docking models. mdpi.com
Table 2: Key Parameters Analyzed in a Hypothetical MD Simulation of a this compound-Protein Complex
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the stability of key polar interactions. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates conformational changes (unfolding or compaction) upon ligand binding. |
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net The structure of this compound can serve as a query for ligand-based virtual screening or as a reference compound in structure-based virtual screening.
Ligand-Based Virtual Screening: This approach uses the known structure of an active compound like this compound to find other molecules in a database with similar 2D or 3D features (shape, pharmacophores). This method is valuable when the 3D structure of the biological target is unknown.
Structure-Based Virtual Screening: When the target protein structure is known, large chemical libraries can be docked into the active site. mdpi.com The results are then ranked based on docking scores to select a smaller, enriched set of compounds for experimental testing. nih.gov This process significantly reduces the time and cost associated with high-throughput screening. nih.gov
De novo design, on the other hand, involves designing a novel molecule from scratch. Using the binding pocket of a target protein as a template, algorithms can place fragments or atoms piece-by-piece to build a molecule with optimal predicted interactions. The pyrrolidine scaffold from this compound could be used as a starting fragment, with computational tools suggesting modifications to the diphenylmethoxy and butyl groups to improve affinity or other properties.
Table 3: Hypothetical Workflow for Virtual Screening of Analogues
| Step | Method | Objective |
| 1. Library Preparation | Chemical Database (e.g., ChEMBL, ZINC) | Prepare a large, diverse set of 3D small molecule structures for screening. |
| 2. Target Preparation | Protein Data Bank (PDB) | Prepare the 3D structure of the target protein, defining the binding site. |
| 3. High-Throughput Virtual Screening (HTVS) | Docking Software (e.g., AutoDock, Glide) | Rapidly dock millions of compounds to filter out non-binders. nih.gov |
| 4. Hit Selection & Refinement | Scoring Functions, Visual Inspection | Select the top-scoring compounds that show promising interactions. |
| 5. Experimental Validation | In vitro assays | Test the selected hits for actual biological activity. |
Cheminformatics and Data Mining for Pyrrolidine Compound Libraries
Cheminformatics combines computational methods to analyze and manage large datasets of chemical compounds. nih.gov For libraries containing this compound and other pyrrolidine derivatives, cheminformatics plays a vital role in understanding structure-activity relationships (SAR) and exploring chemical diversity. mdpi.comnih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of pyrrolidine analogues, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are critical for activity. nih.gov This knowledge guides the design of more potent compounds.
Chemical Space Analysis: This involves mapping the structural diversity of a compound library. nih.gov By comparing the chemical space occupied by known active pyrrolidines to that of large virtual libraries, researchers can identify novel regions of chemical space to explore for new drug candidates. mdpi.com
Data Mining: Mining public and proprietary databases (like ChEMBL or PubChem) can uncover previously unknown data on pyrrolidine compounds, including bioactivity data, synthetic routes, and associated protein targets. dblp.org This can help in repurposing existing compounds or identifying new research directions. The use of cheminformatics tools to create searchable databases of chemical structures linked to analytical methods or biological data is a growing field. youtube.com
Table 4: Key Physicochemical Descriptors for Cheminformatics Analysis of Pyrrolidine Derivatives
| Descriptor | Definition | Relevance in Drug Design |
| cLogP | Calculated Logarithm of the Partition Coefficient | Measures lipophilicity, affecting absorption and membrane permeability. |
| TPSA | Topological Polar Surface Area | Predicts hydrogen bonding potential and affects cell permeability. |
| MW | Molecular Weight | Influences size and diffusion properties. |
| nRotb | Number of Rotatable Bonds | Measures molecular flexibility, which impacts binding entropy. |
| HBA/HBD | Hydrogen Bond Acceptors/Donors | Determines potential for specific interactions with the target protein. |
Future Directions and Emerging Research Avenues for 3 Diphenylmethoxy 1 Butylpyrrolidine
Development of Highly Selective and Potent Chemical Probes
A primary future direction is the rational design and synthesis of highly selective and potent chemical probes based on the 3-(Diphenylmethoxy)-1-butylpyrrolidine scaffold. Chemical probes are essential tools in biomedical research, used to interrogate biological systems and validate molecular targets. olemiss.edu Unlike a drug, a probe's main purpose is to elucidate the function of a specific protein in cells or in vivo with high precision. nih.gov For a compound like this compound, which likely interacts with monoamine transporters or G protein-coupled receptors (GPCRs), achieving high selectivity is crucial to avoid misinterpretation of biological results caused by off-target effects.
The development process involves extensive structure-activity relationship (SAR) studies. These efforts would systematically modify the core structure to enhance affinity for a single target while reducing it for others. For instance, researchers might synthesize and test analogs with different substituents on the phenyl rings or alter the length and branching of the N-butyl group. The goal is to identify a molecule with a significant selectivity margin, often greater than 20-fold, for the intended target over other related proteins. nih.gov Advanced techniques in synthetic chemistry, including diversity-oriented synthesis, can help create libraries of structurally novel compounds for screening. nih.gov The ultimate aim is to produce a well-characterized probe that can be used to confidently link the modulation of a specific target, such as the dopamine (B1211576) transporter, to a cellular or physiological outcome.
Conceptual SAR for Probe Development
| Modification to Scaffold | Hypothetical Target | Desired Outcome | Rationale |
|---|---|---|---|
| Addition of polar group to one phenyl ring | Dopamine Transporter (DAT) | Increase selectivity over Serotonin (B10506) Transporter (SERT) | Exploit differences in the binding pockets of DAT and SERT. |
| Varying N-alkyl chain length (e.g., propyl, pentyl) | A specific GPCR | Optimize binding affinity and potency | The size and shape of the ligand must complement the receptor's binding site. |
| Introducing stereochemistry at the pyrrolidine (B122466) ring | A specific enzyme target | Enhance potency and metabolic stability | Biological systems are chiral, and one enantiomer is often more active. |
Exploration of Multi-Target Ligands for Polypharmacology Research
Conversely, a compelling research avenue lies in the deliberate exploration of this compound derivatives as multi-target ligands for polypharmacology. This approach acknowledges that complex diseases, particularly in psychiatry, often involve the dysregulation of multiple biological pathways. nih.gov A single molecule designed to interact with several disease-relevant targets could offer a more effective therapeutic profile than highly selective drugs.
For a scaffold known to interact with monoamine systems, research would focus on rationally tuning the compound's affinity profile. For example, a molecule could be optimized to inhibit both the serotonin and norepinephrine (B1679862) transporters at a specific ratio, while also having a moderate effect on a G protein-coupled receptor kinase (GRK) involved in signal transduction. purdue.edu This requires a sophisticated design strategy that balances potency across the desired targets. Structure-based design, informed by crystallographic data of target proteins, and computational modeling can guide the synthetic chemistry efforts to achieve the desired polypharmacological profile. purdue.edu Such multi-target agents could lead to novel therapeutics with enhanced efficacy for conditions like treatment-resistant depression.
Integration of Omics Data (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To move beyond simple target engagement and understand the global biological impact of this compound, the integration of "omics" data is essential. Technologies like proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites) can provide an unbiased, system-wide view of the cellular changes induced by the compound. mit.edu This approach can help build a "patient fingerprint" to understand individual disease mechanisms and predict treatment responses. nih.gov
In practice, cells or animal models treated with the compound would be analyzed to measure changes in thousands of proteins and metabolites simultaneously. For instance, a metabolomics study might reveal alterations in the kynurenine (B1673888) pathway, which is linked to inflammation and depression. nih.govnsf.gov Proteomics could identify downstream changes in signaling cascades or protein expression that result from primary target engagement. nih.gov Integrating these large datasets using bioinformatics can uncover novel mechanisms of action, identify new therapeutic targets, and discover biomarkers that predict a response to treatment. mit.edunih.govmdpi.com This "multi-omic" strategy has the potential to transform our understanding of the compound's effects from a single target to a complex biological network. nih.gov
Illustrative Multi-Omics Study Design
| Omics Layer | Methodology | Potential Insights for this compound | Reference Concept |
|---|---|---|---|
| Genomics | Genome-Wide Association Study (GWAS) | Identify genetic variants that influence response to the compound. | nsf.govmdpi.com |
| Proteomics | Mass Spectrometry-based protein quantification | Reveal changes in protein expression in key signaling pathways. | nih.gov |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify changes in neurotransmitter metabolism and other key biochemicals. | nih.gov |
| Transcriptomics | RNA-Sequencing | Measure changes in gene expression following compound administration. | nih.gov |
Advanced Methodological Development for Preclinical Efficacy Assessment
Finally, future research must focus on developing and implementing advanced preclinical methods to better predict the therapeutic efficacy of this compound and its analogs. Standard preclinical tests often fail to capture the complexity of human central nervous system disorders.
A key advancement is the use of human-induced pluripotent stem cells (iPSCs) to create patient-derived neurons and other brain cells for in vitro studies. nih.gov These cellular models can be used to test the compound's effect on serotonergic neurons from patients who responded to SSRIs versus those who did not, providing a more personalized and potentially more predictive assessment of efficacy. nih.gov
In animal models, there is a need to move beyond simple behavioral assays. This includes employing more complex paradigms that assess cognitive function, social behavior, and anhedonia, which are core symptoms of many psychiatric disorders. Furthermore, the use of in vivo neuroimaging techniques like Positron Emission Tomography (PET) can confirm that the compound engages its target in the brain at clinically relevant doses and can measure downstream effects on neural circuit activity. These advanced methods provide a crucial bridge between basic pharmacology and clinical trials, increasing the likelihood of successful translation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Serotonin |
| Dopamine |
| Norepinephrine |
| Kynurenine |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(Diphenylmethoxy)-1-butylpyrrolidine in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation based on its GHS classification, including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE such as nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Immediate first aid measures (e.g., flushing eyes/skin with water, consulting a physician) are critical for accidental exposure. Maintain a safety data sheet (SDS) accessible to all personnel .
Q. How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?
- Methodological Answer : Apply factorial design of experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Statistical tools like ANOVA can validate the significance of each factor. This approach reduces the number of experiments and improves reproducibility .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the diphenylmethoxy and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with UV detection, and monitor thermal stability via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational modeling enhance the design of reactions involving this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to explore reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies and regioselectivity. Couple computational results with experimental validation, creating a feedback loop to refine reaction conditions. This hybrid approach is critical for designing novel derivatives or catalytic systems .
Q. What strategies address contradictions in experimental data during reactivity studies of this compound?
- Methodological Answer : Perform sensitivity analysis to identify variables causing discrepancies (e.g., moisture sensitivity, trace impurities). Cross-validate results using orthogonal techniques (e.g., IR spectroscopy vs. XRD for functional group confirmation). Document batch-specific variations in reagents or solvents. For irreproducible results, revisit reaction kinetics using in-situ monitoring (e.g., ReactIR) .
Q. How can researchers design scalable purification methods for this compound?
- Methodological Answer : Evaluate separation technologies such as column chromatography (normal vs. reverse-phase) or membrane filtration. For polar byproducts, consider crystallization solvents with high selectivity (e.g., ethyl acetate/hexane mixtures). Simulate large-scale processes using Aspen Plus or similar software to predict phase behavior and optimize solvent recovery .
Notes on Evidence Utilization
- Safety protocols and molecular properties are derived from SDS data .
- Experimental design methodologies align with CRDC classifications for chemical engineering and process optimization .
- Computational approaches are informed by ICReDD’s framework for reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
